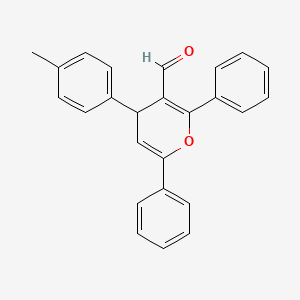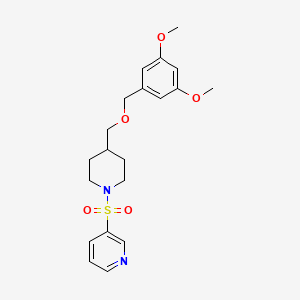![molecular formula C14H15ClN4O2 B2936687 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide CAS No. 1404214-03-4](/img/structure/B2936687.png)
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic uses. This compound has been of interest to researchers due to its ability to modulate the immune system and potentially treat autoimmune diseases.
Mechanism of Action
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide works by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of cytokines and growth factors. This inhibition leads to a decrease in the production of cytokines and growth factors, which are involved in the inflammatory response. By reducing the inflammatory response, 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide may be able to treat autoimmune diseases.
Biochemical and Physiological Effects
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. This compound has been shown to decrease the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has also been shown to decrease the activity of T cells, which are involved in the immune response. Additionally, 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been shown to decrease the production of antibodies, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying the immune system and autoimmune diseases. However, one limitation of using 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in lab experiments is that it may not accurately reflect the complex interactions of the immune system in vivo.
Future Directions
There are several future directions for research involving 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide. One future direction is to study the long-term effects of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide on the immune system. Another future direction is to investigate the potential use of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, future research could focus on the development of new compounds that have similar mechanisms of action to 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide but with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves several steps. The first step is the reaction between 2-chloro-4-pyridinecarboxylic acid and oxan-4-ol in the presence of thionyl chloride to form 2-chloro-4-(oxan-4-yl)pyridine. The second step involves the reaction of 2-chloro-4-(oxan-4-yl)pyridine with 3-amino-5-methylisoxazole in the presence of potassium carbonate to form 2-chloro-N-(5-methylisoxazol-3-yl)-4-(oxan-4-yl)pyridine-3-carboxamide. The final step involves the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)-4-(oxan-4-yl)pyridine-3-carboxamide with ammonia to form 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide.
Scientific Research Applications
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to modulate the immune system by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of cytokines and growth factors.
properties
IUPAC Name |
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-7-10(1-4-16-12)14(20)17-13-8-11(18-19-13)9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZYSBRFBWQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NN2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

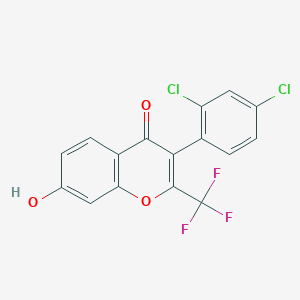
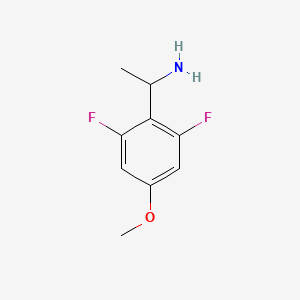

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)

![3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2936615.png)
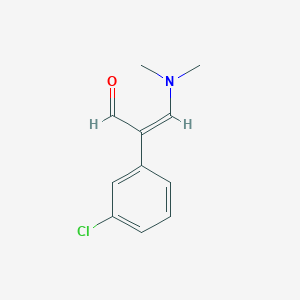


![Ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936622.png)

